molecular formula C14H18O B14607206 2-Methyl-6-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 60606-94-2

2-Methyl-6-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14607206
CAS No.: 60606-94-2
M. Wt: 202.29 g/mol
InChI Key: WUADSKZOINXFRE-UHFFFAOYSA-N
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Description

2-Methyl-6-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method involves the alkylation of a naphthalene derivative followed by cyclization and reduction steps. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation and high-pressure reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-6-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(propan-2-yl)aniline: This compound shares a similar structural framework but differs in functional groups.

    2-Methyl-6-(propan-2-yl)phenol: Another structurally related compound with distinct chemical properties.

Uniqueness

2-Methyl-6-(propan-2-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific naphthalene ring system and the presence of both methyl and isopropyl groups

Properties

CAS No.

60606-94-2

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-methyl-6-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H18O/c1-9(2)11-6-7-13-12(8-11)5-4-10(3)14(13)15/h6-10H,4-5H2,1-3H3

InChI Key

WUADSKZOINXFRE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1=O)C=CC(=C2)C(C)C

Origin of Product

United States

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